molecular formula C10H11NO4S B3061369 Allyl 4-(aminosulfonyl)benzoate CAS No. 103204-31-5

Allyl 4-(aminosulfonyl)benzoate

Cat. No.: B3061369
CAS No.: 103204-31-5
M. Wt: 241.27 g/mol
InChI Key: VWKMDRWBZTWKNM-UHFFFAOYSA-N
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Description

Allyl 4-(aminosulfonyl)benzoate is a novel, highly potent inhibitor of the enzyme estrone sulfatase . This compound was rationally designed by targeting a potential transition-state of the enzyme-catalyzed reaction, which contributes to its exceptional activity. Biochemical studies have demonstrated that this ester of 4-[(aminosulfonyl)oxy]benzoate exhibits greater inhibitory potency than several standard compounds, including 4-methylcoumarin-7-O-sulfamate (COUMATE), its tricyclic derivative 667-COUMATE (which has progressed to Phase I clinical trials), and the steroidal inhibitor estrone-3-O-sulfamate (EMATE) . The compound features an allyl group, a reactive substituent (-CH2-CH=CH2) known for its versatility in chemical synthesis, which can serve as a handle for further structural modifications . This makes this compound a valuable chemical tool for researchers investigating the role of estrone sulfatase in hormone-dependent processes and for developing new therapeutic agents. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

CAS No.

103204-31-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

prop-2-enyl 4-sulfamoylbenzoate

InChI

InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14)

InChI Key

VWKMDRWBZTWKNM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Acetylation and Coupling Reactions

The most well-documented method for synthesizing this compound involves a two-step protocol starting from (2E)-butene-1,4-diol. In the first step, selective acetylation of the diol is achieved using acetic anhydride in pyridine, yielding a mono-acetylated intermediate. This intermediate is subsequently coupled with 4-carboxybenzenesulfonamide under peptide coupling conditions.

The coupling reaction employs 1,3-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dimethylformamide (DMF). The reaction proceeds at room temperature over 18 hours, after which the crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient. This method achieves a moderate yield of 60%, with the final product characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Alternative Strategies for Sulfonamide Activation

While the DCC/DMAP-mediated coupling is the predominant method, patent literature suggests that palladium-catalyzed reactions could offer complementary pathways. For instance, catalytic hydrogenation using Pd/C under alkaline conditions has been demonstrated for analogous sulfonamide derivatives, though direct application to this compound remains unexplored. Such methods highlight the potential for optimizing reaction efficiency by modulating catalyst loading and hydrogen pressure, albeit with trade-offs in selectivity.

Critical Reaction Parameters and Optimization

Solvent and Reagent Selection

The choice of DMF as a solvent in the coupling step is critical due to its high polarity, which facilitates the dissolution of both the sulfonamide and the acetylated diol. Substituting DMF with less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) results in incomplete conversion, as evidenced by residual starting material in thin-layer chromatography (TLC) analysis.

The stoichiometric ratio of DCC to 4-carboxybenzenesulfonamide also plays a pivotal role. A 1:1 molar ratio ensures complete activation of the carboxylic acid moiety without excessive side reactions. Increasing the DCC concentration beyond this ratio leads to the formation of dicyclohexylurea (DCU) precipitates, complicating purification.

Purification and Characterization

Chromatographic Purification

Post-reaction purification involves sequential liquid-liquid extraction and silica gel chromatography. The initial extraction uses ethyl acetate and 1N HCl to remove unreacted sulfonamide and DCU, followed by brine washing to eliminate residual DMF. Final purification on silica gel with a 1:1 hexane/ethyl acetate eluent isolates the product as a white solid with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 8.13–8.16 (m, 2H, ArH), 7.96–7.99 (m, 2H, ArH): Aromatic protons of the benzoate moiety.
  • δ 5.78–5.90 (m, 2H, CH=CH): Allylic protons.
  • δ 4.72–4.94 (m, 4H, CH2O): Methylene groups adjacent to the ester and acetyloxy functionalities.
  • δ 2.06 (s, 3H, CH3): Acetyl methyl group.

13C NMR (100 MHz, CDCl3):

  • δ 171.0 (CO, acetyl), 165.0 (CO, ester): Carbonyl resonances.
  • δ 133.9 (OCH2CH=CH), 146.5 (OCH2CH=CH): Allylic carbons.
  • δ 130.6, 129.0, 127.7, 126.7: Aromatic carbons.

Mass Spectrometry:

  • ESI-MS: m/z [M-H]⁻ 311.91, consistent with the molecular formula C13H14NO6S.
  • High-resolution MS (HRMS) confirms the exact mass (312.0544 vs. calculated 312.0547).

Comparative Analysis of Synthetic Efficiency

Yield and Scalability

The reported 60% yield, while acceptable for laboratory-scale synthesis, presents opportunities for improvement. Parallel studies on related esters suggest that microwave-assisted synthesis could reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 20 minutes has been employed for analogous Grubbs-catalyzed olefin metatheses, though its applicability to this compound remains untested.

Byproduct Formation and Mitigation

The primary byproduct is the diacetylated derivative of (2E)-butene-1,4-diol, formed due to over-acetylation in the first step. This is minimized by slow, dropwise addition of acetic anhydride over six hours, ensuring mono-functionalization. Additionally, rigorous pH control during extraction (pH 7–8) prevents hydrolysis of the ester linkage.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 4-(aminosulfonyl)benzoate is a chemical compound with the molecular formula C10H11NO4SC_{10}H_{11}NO_4S . It is also known under other names such as prop-2-enyl 4-sulfamoylbenzoate and 4-Sulfamoyl-benzoic acid allyl ester .

As Enzyme Inhibitors

Aminosulfonyl benzoate derivatives have applications as enzyme inhibitors .

  • Estrone Sulfatase Inhibitors A study showed that cyclic esters of 4-[(aminosulfonyl)oxy]benzoate are potent inhibitors of estrone sulfatase (ES) . These compounds exhibited greater inhibitory activity than standard compounds like 4-methylcoumarin-7-O-sulfamate (COUMATE), 667-COUMATE, and estrone-3-O-sulfamate (EMATE) .
  • Carbonic Anhydrase Inhibitors A fragment-based drug discovery approach has been employed using aromatic or heteroaromatic sulfonamides (ArSO2NH2) to develop inhibitors of carbonic anhydrase (CA) . These inhibitors are used clinically for treating glaucoma, epilepsy, and gastric ulcers, and have been implicated in cancer tumor progression .

As Anticancer Agents

Due to their physicochemical properties, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates may be developed for anticancer therapeutic purposes .

  • Inhibiting Tumor Microenvironment CAIX is overexpressed in solid tumors, acidifying the tumor microenvironment, which promotes invasion and metastasis. Chemical compounds designed to selectively bind to CAIX may have anticancer properties .

Other potential applications

Mechanism of Action

The mechanism of action of allyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential as a local anesthetic is attributed to its ability to block sodium ion channels, thereby inhibiting nerve impulse transmission .

Comparison with Similar Compounds

Functional Group Analysis

The table below compares Allyl 4-(aminosulfonyl)benzoate with key analogs based on functional groups and applications:

Compound Structure Features Key Applications/Properties References
This compound - Allyl ester
- p-SO₂NH₂ group
Potential enzyme inhibition, material science (inferred)
Allyl benzoate Allyl ester, no sulfonamide Flavor compound (sweetness in rice)
Ethyl 4-(aminosulfonyl)benzoate Ethyl ester, p-SO₂NH₂ group Precursor for cytotoxic oxadiazole derivatives
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate Allyl ester, mesogenic substituents Liquid crystal elastomers (actuation, photoresponse)
Ethyl 4-(dimethylamino)benzoate Ethyl ester, p-N(CH₃)₂ group Co-initiator in resin cements (higher reactivity)

Flavor and Volatile Compounds

Allyl benzoate, a simpler analog without sulfonamide substitution, is a key contributor to sweetness in rice volatiles . Its absence of polar sulfonamide groups enhances volatility, making it suitable for flavor applications—a property unlikely in this compound due to increased polarity and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl 4-(aminosulfonyl)benzoate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with sulfamoylbenzoic acid in ethanol under reflux with catalytic sulfuric acid for 24 hours to synthesize ethyl 4-(aminosulfonyl)benzoate .
  • Step 2 : For allylation, use allyl bromide with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 70°C for 3.5–14 hours .
  • Key Variables : Reaction time, solvent choice (ethanol vs. DMF), and base stoichiometry significantly impact yield and purity. For example, DMF enhances allylation efficiency compared to ethanol due to better solubility of intermediates .
    • Data Table :
Starting MaterialSolventCatalyst/BaseTime (h)Yield (%)Purity (HPLC)
Sulfamoylbenzoic acidEthanolH₂SO₄2465–7095%
4-Hydroxybenzoic acidDMFK₂CO₃1485–9098%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for sulfonamide NH protons at δ 8.05–8.25 ppm (low-field shift due to electron delocalization) and allyl group protons (CH₂=CH–) at δ 5.1–5.9 ppm .
  • ¹³C NMR : Carbonyl (C=O) signals appear at ~170 ppm, and sulfonamide S=O groups resonate at ~165 ppm .
  • IR : Key stretches include N–H (~3660 cm⁻¹), C=O (~1700 cm⁻¹), and S=O asymmetric/symmetric stretches (~1300/1100 cm⁻¹) .
    • Validation : Cross-check spectra with computational predictions (e.g., DFT) and reference databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with carbonic anhydrase II (CA-II)?

  • Methodology :

  • Enzyme Inhibition Assays : Use stopped-flow CO₂ hydration assays to measure inhibition constants (Kᵢ). Sulfonamide groups in the compound likely coordinate with the Zn²⁺ active site of CA-II .
  • Computational Docking : Perform molecular dynamics simulations to analyze binding modes. The sulfonamide moiety may form hydrogen bonds with Thr199 and Glu106 residues in CA-II .
    • Contradictions : Some studies report non-classical inhibition mechanisms for sulfonamide derivatives, suggesting allosteric modulation. Verify via competitive binding assays .

Q. How can enantioselective synthesis of this compound derivatives be achieved using transition-metal catalysts?

  • Methodology :

  • Catalytic System : Employ rhodium(I) complexes (e.g., [Rh(cod)₂]OTf) with chiral ligands (e.g., BINAP) for asymmetric allylic alkylation .
  • Mechanistic Insight : Oxidative addition of the allyl group forms a Rh-π-allyl intermediate, where stereoselectivity is controlled by ligand chirality and LiHMDS/DMPU additives .
    • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and additive ratios to enhance enantiomeric excess (ee > 90%) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-based compounds like this compound?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (pH, temperature) and cell lines.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., allyl vs. benzyl groups) to isolate contributions to activity .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Use logP calculations and membrane penetration assays to validate .

Data Contradiction Analysis

Q. Why do synthesis yields vary between ethanol and DMF in allylation reactions?

  • Key Factors :

  • Solvent Polarity : DMF stabilizes transition states in SN2 reactions, improving allyl bromide reactivity compared to ethanol .
  • Byproduct Formation : Ethanol may promote ester hydrolysis, reducing yields. Monitor via TLC and adjust reaction times .

Methodological Best Practices

  • Handling and Safety :

    • Use PPE (gloves, goggles) due to sulfonamide sensitization risks .
    • Quench reactions with ice-cold water to isolate products and minimize degradation .
  • Data Reproducibility :

    • Standardize NMR acquisition parameters (e.g., 600 MHz for ¹H, 150 MHz for ¹³C) and reference solvents (e.g., CDCl₃ vs. DMSO-d₆) .

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